molecular formula C20H26O6 B198249 Enmein CAS No. 3776-39-4

Enmein

Cat. No.: B198249
CAS No.: 3776-39-4
M. Wt: 362.4 g/mol
InChI Key: MQOJPNKACWKUGI-CDKPERABSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Enmein primarily targets glutamate receptors in the central nervous system. These receptors play a crucial role in synaptic transmission and are involved in various neurological processes, including learning and memory .

Mode of Action

this compound interacts with its targets by inhibiting depolarization-induced glutamate release. This inhibition is achieved through the blockade of vesicular glutamate transporters and N- and P/Q-type calcium channels. Additionally, this compound reduces the phosphorylation of protein kinase C (PKC) and its substrates, which are involved in the regulation of neurotransmitter release .

Biochemical Pathways

The compound affects the Akt/GSK-3β/β-catenin signaling pathway. By upregulating the production of vascular endothelial growth factor (VEGF) and increasing levels of phosphorylated Akt and GSK-3β, this compound promotes cell proliferation and survival. This pathway is crucial for various cellular processes, including cell growth and differentiation .

Pharmacokinetics

this compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to the central nervous system. It undergoes metabolism primarily in the liver, where it is converted into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of this compound is influenced by its ability to cross the blood-brain barrier and its metabolic stability .

Result of Action

At the molecular level, this compound decreases synaptic glutamate release, which protects against excitotoxicity—a condition where excessive glutamate causes neuronal damage. This neuroprotective effect is evident in models of kainic acid-induced brain injury, where this compound reduces neuronal cell death and glial cell activation. At the cellular level, this compound enhances the expression of synaptic markers and excitatory amino acid transporters, contributing to improved synaptic function and glutamate clearance .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s action, efficacy, and stability. For instance, the compound’s stability may be compromised at extreme pH levels or high temperatures. Additionally, interactions with other drugs or dietary components can affect its bioavailability and therapeutic efficacy. Understanding these factors is crucial for optimizing this compound’s use in clinical settings .

This compound’s multifaceted mechanism of action highlights its potential as a therapeutic agent for neurological disorders, offering neuroprotective benefits through its modulation of glutamate release and signaling pathways.

: Bioactive this compound-type 6,7-seco-ent-kaurane diterpenoids : Ent-kaurane-type diterpenoids from Isodonis Herba : This compound Decreases Synaptic Glutamate Release

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of enmein-type diterpenoids often involves complex multi-step processes. One common method starts with the natural compound oridonin. The first step involves the ring opening at carbon positions 6 and 7 using sodium periodate oxidation in water . Subsequent steps include various oxidation, reduction, and cyclization reactions to form the this compound skeleton .

Industrial Production Methods: Industrial production of this compound-type diterpenoids is challenging due to their complex structures. advances in synthetic chemistry have enabled the development of more efficient methods for large-scale production. These methods often involve the use of commercially available starting materials and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Enmein undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives with enhanced biological activities. For example, the oxidation of this compound can lead to the formation of highly oxidized diterpenoids with significant anticancer properties .

Properties

IUPAC Name

(1S,4S,6S,8R,9R,12S,13S,16R)-6,9-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-9-10-4-5-11-19(7-10,15(9)22)17(24)26-13-6-12(21)18(2,3)14-16(23)25-8-20(11,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOJPNKACWKUGI-CDKPERABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958812
Record name 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3776-39-4
Record name Enmein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3776-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enmein
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,13-Dihydroxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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